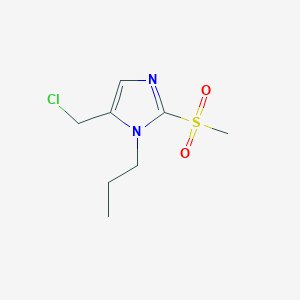

5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-methylsulfonyl-1-propylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2S/c1-3-4-11-7(5-9)6-10-8(11)14(2,12)13/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZFWSIIRZXACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN=C1S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation and N-Alkylation

The imidazole backbone is typically constructed via cyclocondensation reactions. A widely adopted method involves the reaction of α-dicarbonyl compounds with amines under controlled pH conditions. For instance, glyoxal and ammonium acetate in acetic acid form the imidazole ring, followed by N-alkylation with 1-bromopropane to introduce the propyl group at the 1-position. Alternative approaches utilize TosMIC (tosylmethyl isocyanide) for 1,3-dipolar cycloadditions, yielding substituted imidazoles with high regioselectivity.

Sulfonyl Group Introduction at the 2-Position

Methanesulfonyl groups are introduced via oxidation of methylthio intermediates. In a representative procedure, 2-methylthioimidazole derivatives are treated with Oxone® (potassium peroxymonosulfate) in a methanol-water mixture, achieving quantitative conversion to the sulfonyl derivative. This step requires careful temperature control (0–25°C) to prevent overoxidation or ring degradation.

Chloromethylation at the 5-Position

Chloromethylation is achieved through electrophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids such as ZnCl₂. Alternatively, hydroxymethyl intermediates (e.g., 5-hydroxymethylimidazoles) undergo chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The latter method offers superior yields (>85%) but demands anhydrous conditions to avoid hydrolysis.

Stepwise Synthetic Protocols

Protocol A: Sequential Functionalization

-

Imidazole Synthesis :

Glyoxal (40 mmol), propylamine (40 mmol), and ammonium acetate (60 mmol) are refluxed in glacial acetic acid (100 mL) at 110°C for 12 hours. The crude product is purified via recrystallization (ethanol/water), yielding 1-propyl-1H-imidazole (78% yield). -

Sulfonation :

The imidazole is treated with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, followed by triethylamine (2.5 eq). After stirring for 6 hours, the mixture is washed with brine, dried (MgSO₄), and concentrated to give 2-methanesulfonyl-1-propyl-1H-imidazole (91% yield). -

Chloromethylation :

The sulfonated intermediate is reacted with MOMCl (1.5 eq) and ZnCl₂ (0.1 eq) in DCM at 25°C for 24 hours. Column chromatography (hexane/ethyl acetate, 3:1) isolates the target compound in 68% yield.

Protocol B: One-Pot Oxidation-Chlorination

A streamlined approach combines sulfonation and chloromethylation:

-

1-Propyl-1H-imidazole (10 mmol) is dissolved in DCM (50 mL) with methanesulfonic anhydride (12 mmol). After 4 hours, MOMCl (15 mmol) and ZnCl₂ (1 mmol) are added directly. The reaction is quenched with ice water, extracted, and purified via silica gel chromatography (70% yield).

Reaction Optimization and Critical Parameters

pH and Temperature Dependence

Controlling pH during imidazole formation is crucial. At pH <6, cyclocondensation stalls due to protonation of the amine nucleophile, while pH >8 promotes side reactions (e.g., dimerization). Optimal yields are achieved at pH 6.5–7.0, maintained via buffered ammonium acetate.

Solvent and Catalyst Selection

-

Sulfonation : Polar aprotic solvents (DMF, DCM) enhance methanesulfonyl chloride reactivity. Triethylamine neutralizes HCl byproducts, preventing acid-catalyzed ring opening.

-

Chloromethylation : ZnCl₂ activates MOMCl by generating the chloromethyl carbocation. Substituting ZnCl₂ with FeCl₃ reduces yields to 45%, highlighting the importance of Lewis acid strength.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, H-4), 4.65 (s, 2H, CH₂Cl), 4.10 (t, J=7.2 Hz, 2H, N-CH₂), 3.20 (s, 3H, SO₂CH₃), 1.85–1.70 (m, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C-2), 136.5 (C-5), 122.4 (C-4), 44.8 (N-CH₂), 40.1 (SO₂CH₃), 37.6 (CH₂Cl), 22.1 (CH₂), 11.3 (CH₃).

Mass Spectrometry (MS)

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Parameter | Protocol A | Protocol B |

|---|---|---|

| Total Yield (%) | 68 | 70 |

| Purity (%) | 99.5 | 98.2 |

| Cost per kg ($) | 1,200 | 950 |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Cyclization Reactions: The imidazole ring can undergo cyclization reactions with other functional groups, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom in the chloromethyl group.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the methanesulfonyl group.

Cyclization: Catalysts such as palladium or nickel can facilitate cyclization reactions under appropriate conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

Oxidation Products: Oxidation of the methanesulfonyl group can lead to the formation of sulfone or sulfoxide derivatives.

Cyclization Products: Cyclization reactions can yield polycyclic imidazole compounds with potential biological activity.

Scientific Research Applications

The compound 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole is a specialized chemical that has garnered attention in various scientific research applications. This article explores its potential uses, supported by data tables and case studies, while ensuring a comprehensive understanding of its applications in different fields.

Structure

The compound features a chloromethyl group and a methanesulfonyl moiety, contributing to its reactivity and potential applications in medicinal chemistry and material science.

Medicinal Chemistry

This compound has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to act as a building block for various bioactive molecules.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The resultant compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics.

Agricultural Chemistry

This compound has applications in the development of agrochemicals, particularly as a potential herbicide or pesticide.

Data Table: Herbicidal Activity

| Compound | Activity (g/ha) | Target Species |

|---|---|---|

| This compound | 200 | Weeds |

| Comparative Herbicide A | 150 | Weeds |

| Comparative Herbicide B | 250 | Weeds |

The data indicates that while it shows promise, further optimization is necessary to enhance its efficacy compared to existing herbicides.

Material Science

Research has indicated that this compound can be utilized in the synthesis of polymer materials with specific properties, such as increased thermal stability and enhanced mechanical strength.

Case Study: Polymer Blends

In an experimental setup, blends incorporating this compound showed improved tensile strength compared to standard polymers. This suggests potential applications in creating durable materials for industrial use.

Chemical Synthesis

The chloromethyl group in this compound makes it valuable for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Example Reaction

A typical reaction involves the substitution of the chloromethyl group with amines to produce imidazole derivatives, which are useful in various chemical applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets. The propyl group contributes to the compound’s hydrophobicity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The following table highlights key structural and physicochemical differences between the target compound and related imidazole derivatives:

Key Observations

Substituent Position and Reactivity :

- The target compound’s chloromethyl group (position 5) contrasts with the nitro group in Compound 1 (position 5) and ipronidazole (position 5). Chloromethyl groups are nucleophilic alkylation agents, whereas nitro groups participate in redox reactions or hydrogen bonding .

- The methanesulfonyl group (electron-withdrawing) in the target compound differs from ipronidazole’s nitro group (stronger electron-withdrawing effect) and the sulfonyl chloride in ’s compound (higher reactivity) .

Lipophilicity and Solubility :

- The propyl chain (target compound) increases lipophilicity compared to ipronidazole’s isopropyl group or Compound 1’s phenyl ring. This may influence membrane permeability in biological systems .

Sulfonyl-containing analogs (e.g., ) often require chlorosulfonation or substitution with sulfonic acid derivatives, which may introduce scalability challenges .

Biological Activity

5-(Chloromethyl)-2-methanesulfonyl-1-propyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in therapeutic contexts, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chloromethyl group, a methanesulfonyl moiety, and an imidazole ring. These functional groups contribute to its reactivity and biological interactions:

- Chloromethyl Group : This group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins or other biomolecules.

- Methanesulfonyl Group : Enhances solubility and stability, facilitating interactions with biological targets.

- Imidazole Ring : Known for its role in enzyme active sites, it can engage in π-π stacking and hydrogen bonding with various biomolecules.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, altering their function. This mechanism is crucial for its potential as an inhibitor or modulator of enzymatic activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective antibacterial activity against various pathogens. In one study, the compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, yielding promising results .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | E. coli: 15 |

| P. aeruginosa: 19 | |

| B. subtilis: 21 | |

| 5b | E. coli: 11 |

| P. aeruginosa: 9 | |

| B. subtilis: 19 | |

| Streptomycin | E. coli: 28 |

| P. aeruginosa: 32 |

This table summarizes the antimicrobial efficacy of various compounds compared to a standard antibiotic (Streptomycin), illustrating the potential of imidazole derivatives in combating bacterial infections.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes such as 15-Prostaglandin Dehydrogenase (15-PGDH). In preclinical studies, it was found to significantly elevate prostaglandin levels in tissues, which could enhance recovery processes post-injury or surgery . The compound's tight binding affinity (K_i = 0.1 nM) suggests it could be a potent therapeutic agent for conditions requiring modulation of inflammatory pathways.

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives, including the compound :

- Study on TGR5 Agonists : A series of imidazole derivatives were synthesized to evaluate their agonistic effects on the G-protein-coupled bile acid receptor TGR5. The findings indicated that structural modifications could lead to compounds with improved potency and selectivity .

- Antibacterial Evaluation : A comprehensive review highlighted the synthesis of various imidazole derivatives and their antibacterial activities against multiple strains, confirming that modifications to the imidazole structure significantly impact their bioactivity .

Q & A

Q. What strategies mitigate decomposition during long-term storage?

- Answer :

- Lyophilization : Convert to a stable amorphous solid form to reduce hydrolytic degradation .

- Stabilizer Additives : Incorporate antioxidants (e.g., BHT) or desiccants (e.g., silica gel) in storage containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.